(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid
Description
The compound “(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid” is a highly complex polycyclic molecule with multiple functional groups, including dichloro substituents, a dimethylamino propylcarbamoyl moiety, and a glycosylated oxane core. Key features include:
- Chiral centers: Extensive stereochemical complexity, as indicated by the (2S,3S,4R,5R,6S) and (1S,2R,19R,22R,33S,36R,39R,51S) configurations.
- Functional diversity: Hydroxy, amino, carbamoyl, and oxo groups, which are common in bioactive natural products and synthetic pharmaceuticals .
- Glycosylation: A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (likely a hexose derivative) attached via an ether linkage, a feature shared with glycosylated flavonoids and saponins .
Properties
Molecular Formula |
C88H100Cl2N10O28 |
|---|---|
Molecular Weight |
1816.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-23-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-24-18-41(30-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |
InChI Key |
IZJRUXNZMRDQJI-SZUNQUCBSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=C(C=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=C(C=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid is a complex organic molecule with significant biological activity due to its intricate structure and multiple functional groups.
The compound has a molecular formula of and a molecular weight of approximately 1145 Da. Its structure includes multiple hydroxyl groups and a unique arrangement of stereocenters that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of chlorinated and amino functional groups suggests potential antimicrobial properties. Studies have indicated that similar compounds exhibit efficacy against various bacterial strains by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
-
Enzyme Inhibition : The structural features may allow the compound to act as an inhibitor for specific enzymes involved in metabolic processes. For instance:
- Glycosidases : Compounds with similar configurations have shown inhibition of glycosidase enzymes which are crucial in carbohydrate metabolism.
- Kinases : The potential for interaction with kinase enzymes could also be explored for therapeutic applications in cancer treatment.
- Cell Signaling Modulation : The complex structure may interact with cellular signaling pathways affecting cell proliferation and apoptosis.
In Vitro Studies
Several studies have assessed the biological activity of structurally related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Research indicated that certain configurations of similar compounds showed cytotoxic effects on cancer cell lines through apoptosis induction .
Case Studies
- Case Study on Antimicrobial Properties :
- Case Study on Enzyme Inhibition :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1145 Da |
| LogP | -12.3 |
| Polar Surface Area (Ų) | 569 |
| Hydrogen Bond Acceptors | 33 |
| Hydrogen Bond Donors | 21 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Functional Group Overlap : The target compound shares glycosylation and acylated side chains with Zygocaperoside and oxidized phosphatidylcholines, which are critical for membrane interaction and bioavailability .
Chlorinated Moieties: Unlike most natural products in the evidence (e.g., flavonoids, saponins), the dichloro substituents in the target compound suggest synthetic modification or rare biosynthetic origins .
Amino Acid Derivatives: The methylundecanoylamino group parallels lipidated amino acids in microbial metabolites, such as korormicin A, which exhibit antimicrobial properties .
Analytical and Spectroscopic Comparisons
Table 2: Analytical Techniques for Structural Elucidation
Key Observations:
NMR Dominance : Most compounds in the evidence rely on 1H/13C NMR for structural confirmation, as seen in Zygocaperoside and ecurvoside . The target compound’s complexity would likely require advanced NMR or cryo-EM for full elucidation.
Mass Spectrometry Gaps : While korormicin A was identified via MarinLit and exact mass matching , the target compound’s lack of reported m/z data limits comparative analysis.
Database Utilization : Tools like MarinLit and Compound Discoverer (which prioritizes mzCloud, ChemSpider, and predicted compositions) are critical for dereplicating complex molecules .
Pharmacological and Functional Insights
Key Observations:
Structural-Activity Relationships (SAR): The dimethylamino propylcarbamoyl group in the target compound may enhance cellular uptake, similar to cationic antimicrobial peptides .
Glycosylation Impact : Glycosylated oxane cores in Zygocaperoside and ecurvoside contribute to solubility and target affinity, suggesting analogous roles in the target compound .
Preparation Methods
Biosynthetic Production
- The core macrolide skeleton is produced by polyketide synthase (PKS) enzymatic assembly lines in specific bacterial strains.
- Fermentation media optimized with specific nutrients, pH, and temperature conditions enhance yield.
- The natural product is isolated from fermentation broth by solvent extraction, typically using ethyl acetate or butanol, followed by chromatographic purification.
Semi-Synthetic Chemical Modification
- Following isolation, the macrolide core undergoes site-specific chlorination to introduce the 5,31-dichloro groups. This is often achieved using reagents such as thionyl chloride or N-chlorosuccinimide under controlled conditions to avoid over-chlorination.
- Carbamoylation at the 51-position with 3-(dimethylamino)propyl is performed using carbamoyl chloride derivatives or via coupling agents like carbodiimides in the presence of base.
- The methylamino substituent at position 22 is introduced by reductive amination or nucleophilic substitution reactions depending on the precursor functionality.
Glycosylation Techniques
- The attachment of the oxane sugar moiety is critical for biological activity and is performed via glycosyltransferase enzymes or chemical glycosylation using activated sugar donors (e.g., trichloroacetimidates).
- Stereochemical control is maintained by using chiral catalysts or enzymatic methods to ensure the (2R,3S,4S,5S,6R) configuration of the sugar.
- Protecting groups such as acetyl or benzyl ethers are used to mask hydroxyl groups during glycosylation, later removed by mild acidic or hydrogenolytic conditions.
Purification and Characterization
- Purification is achieved by preparative high-performance liquid chromatography (HPLC) using reverse-phase columns.
- Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm stereochemistry and substitution patterns.
Data Table: Summary of Key Preparation Steps
| Step | Method/Technique | Purpose/Outcome | Notes |
|---|---|---|---|
| Fermentation | Microbial culture | Production of macrolide core | Optimized medium for yield |
| Extraction | Solvent extraction | Isolation of crude macrolide | Ethyl acetate or butanol commonly used |
| Chlorination | Chemical chlorination | Introduction of 5,31-dichloro groups | Controlled reagent stoichiometry required |
| Carbamoylation | Carbamoyl chloride coupling | Attachment of 3-(dimethylamino)propylcarbamoyl | Base-mediated coupling |
| Glycosylation | Enzymatic or chemical | Attachment of oxane sugar moiety | Use of protecting groups and stereoselective methods |
| Purification | Preparative HPLC | Isolation of pure compound | Reverse-phase columns preferred |
| Characterization | NMR, MS, X-ray | Structural and stereochemical confirmation | Essential for quality control |
Research Discoveries and Advances
- Recent patents (e.g., EP3019608A2) describe improved fermentation strains and media formulations that increase yield and purity of the macrolide core, facilitating downstream chemical modifications.
- Advances in site-selective chlorination have reduced side reactions, improving overall synthetic efficiency.
- Enzymatic glycosylation methods have been refined to allow regio- and stereoselective sugar attachment, critical for biological activity.
- Semi-synthetic approaches combining fermentation and chemical synthesis have become the standard for producing such complex molecules at scale.
Q & A
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer : Combine X-ray crystallography with nuclear magnetic resonance (NMR) spectroscopy. Computational quantum chemical calculations (e.g., density functional theory) can predict NMR chemical shifts for comparison with experimental data. For example, the IUPAC name’s stereodescriptors (e.g., 2S,3S,4R) can be validated using crystallographic coordinates and NOE (nuclear Overhauser effect) correlations in NMR .
Q. What analytical techniques are critical for purity assessment during synthesis?
Methodological Answer : Use high-performance liquid chromatography (HPLC) with a mobile phase optimized for polar functional groups (e.g., methanol-water-phosphate buffers adjusted to pH 5.5 ± 0.02, as described in pharmacopeial methods). Pair with mass spectrometry (LC-MS) to detect impurities and confirm molecular weight .
Q. How to design stability studies under varying environmental conditions?
Methodological Answer : Apply factorial experimental design to test parameters like pH, temperature, and light exposure. Monitor degradation via HPLC and infrared spectroscopy. Use predictive software (e.g., COMSOL Multiphysics) to model stability under extreme conditions .
Advanced Research Questions
Q. What strategies optimize the synthesis of the macrocyclic core?
Methodological Answer : Employ computational reaction path searches (e.g., using quantum chemical calculations) to identify low-energy intermediates. Validate with high-throughput screening of catalysts and solvents. Integrate feedback loops where experimental data refine computational models, as advocated by ICReDD’s reaction design framework .
Q. How to resolve discrepancies between computational predictions and experimental reaction yields?
Methodological Answer : Implement iterative feedback loops:
- Adjust computational parameters (e.g., solvent effects, entropy) using experimental data.
- Cross-validate with advanced spectroscopic techniques (e.g., 2D NMR, X-ray photoelectron spectroscopy).
- Apply sensitivity analysis to identify critical variables (e.g., temperature gradients, byproduct formation) .
Q. What methodologies enable analysis of the compound’s interaction with biological targets?
Methodological Answer : Use molecular dynamics simulations to predict binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation. For complex systems, integrate cryo-electron microscopy to resolve binding conformations .
Q. How to address challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer :
- Optimize reactor design using computational fluid dynamics (CFD) to ensure uniform mixing and temperature control.
- Implement in-line process analytical technology (PAT) for real-time monitoring of chiral intermediates.
- Refer to CRDC subclass RDF2050112 for reactor design principles .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting spectroscopic data during structural elucidation?
Methodological Answer :
Q. What statistical approaches are suitable for multivariate experimental datasets?
Methodological Answer :
- Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., HPLC retention times, reaction yields).
- Use machine learning (e.g., random forests) to identify non-linear relationships between variables.
- Reference sensory-data linkage methodologies from barrel research for pattern recognition .
Experimental Design and Safety
Q. What safety protocols are essential for handling hazardous intermediates?
Methodological Answer :
- Follow institutional Chemical Hygiene Plans, including 100% safety exam compliance for lab access.
- Use gloveboxes for air-sensitive steps and inert gas purging for reactive intermediates.
- Implement emergency response drills for chlorine-containing byproducts (evident from the compound’s dichloro groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
